1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 is a deuterated derivative of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane. This compound is characterized by the presence of a cyclopropane ring substituted with an ethynyl group and a tert-butyldimethylsilyloxy group. The deuterium atoms (d4) are incorporated to enhance the compound’s stability and facilitate its use in various scientific applications, particularly in spectroscopy and analytical chemistry.
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 involves several key steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, typically involving the reaction of an alkene with a carbene precursor.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated cyclopropane derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group can be introduced through a silylation reaction, where a hydroxyl group on the cyclopropane ring is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using fluoride ions as the nucleophile.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as imidazole for silylation, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 has several scientific research applications:
Spectroscopy: The deuterium atoms in the compound make it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.
Analytical Chemistry: The compound can be used as an internal standard in mass spectrometry due to its unique isotopic signature.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in medicinal chemistry and materials science.
Biological Studies: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways, particularly those involving deuterium-labeled substrates.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the ethynyl group and another organic moiety. In silylation reactions, the base activates the hydroxyl group, allowing it to react with tert-butyldimethylsilyl chloride to form the silyloxy group. The deuterium atoms provide stability and can influence reaction kinetics by altering the rate of hydrogen-deuterium exchange.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 can be compared with other similar compounds such as:
1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane: The non-deuterated version of the compound, which lacks the stability and isotopic labeling advantages of the deuterated derivative.
1-(tert-Butyldimethylsilyloxy)-1-methoxyethene: A compound with a similar silyloxy group but different functional groups, leading to different reactivity and applications.
tert-Butyldimethylsilyl ethers: A broader class of compounds containing the tert-butyldimethylsilyloxy group, used as protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of a cyclopropane ring, an ethynyl group, and deuterium labeling, making it particularly valuable in spectroscopy and analytical applications.
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-(2,2,3,3-tetradeuterio-1-ethynylcyclopropyl)oxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20OSi/c1-7-11(8-9-11)12-13(5,6)10(2,3)4/h1H,8-9H2,2-6H3/i8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZAQDCZJSFOGQ-LZMSFWOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1(C#C)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.